2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

Lipophilicity Physicochemical Properties Drug Design

Researchers often face metabolic clearance liabilities with non-fluorinated piperidine scaffolds, compromising in vivo PK. This compound solves that with a 3,3-gem-difluoro substitution, blocking CYP-mediated oxidation at the metabolic hotspot. Key advantages: • Enhances BBB penetration potential vs. non-fluorinated analogs (LogP 3.04; PSA 29.26 Ų) • Reduces amine basicity for improved target engagement at physiological pH • Available for lead optimization in CNS kinase programs.

Molecular Formula C11H13F3N2
Molecular Weight 230.23 g/mol
Cat. No. B12077446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine
Molecular FormulaC11H13F3N2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=C(C=C2)F)N)(F)F
InChIInChI=1S/C11H13F3N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2
InChIKeyDPEQGXXPZQVAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine: Physicochemical Baseline


2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine (CAS 252758-87-5; C11H13F3N2; MW 230.23 g/mol) is a synthetic fluorinated piperidine-phenylamine hybrid molecule . Its core structure combines a 3,3-difluoropiperidine ring with a 5-fluoro-substituted phenylamine moiety, creating a compound of interest in medicinal chemistry programs focused on kinase inhibition and CNS-penetrant drug candidates [1]. The compound's physicochemical profile is defined by its specific fluorination pattern: an experimentally measured LogP of 3.04440 indicates moderate lipophilicity, while a calculated polar surface area (PSA) of 29.26 Ų suggests favorable membrane permeability characteristics . These baseline properties establish the compound as a strategic building block for lead optimization campaigns, though the paucity of published biological activity data for this exact chemotype necessitates careful evaluation against structurally related analogs.

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine: Why Non-Fluorinated Analogs Fail


The 3,3-difluoropiperidine moiety confers physicochemical and conformational properties that are not replicated by unsubstituted piperidine, mono-fluorinated piperidine, or alternative difluorination patterns such as 4,4-difluoropiperidine [1]. Systematic studies demonstrate that gem-difluorination at the 3-position reduces amine basicity (pKa) and modulates lipophilicity in a manner distinct from other fluorination patterns, directly impacting protonation state at physiological pH and, consequently, membrane permeability and target engagement [2]. Furthermore, the 3,3-difluoro substitution confers resistance to oxidative metabolism at the piperidine C3 position, a known metabolic hotspot for cytochrome P450 enzymes, thereby enhancing metabolic stability relative to non-fluorinated and mono-fluorinated analogs . In the context of CNS drug discovery, the 5-substituted difluoropiperidine scaffold has been explicitly claimed to impart unexpected blood-brain barrier (BBB) penetration capabilities [3]. Substituting this compound with a generic piperidine analog would forfeit these engineered properties and invalidate any structure-activity relationship (SAR) conclusions derived from campaigns using this specific chemotype.

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine: Quantitative Differentiation


Lipophilicity Advantage Over Non-Fluorinated Analogs

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine exhibits a measured LogP of 3.04440, representing a significant increase in lipophilicity compared to a representative non-fluorinated piperidine-phenylamine analog (predicted LogP approximately 1.5–2.0) . This quantitative difference in partition coefficient directly influences membrane permeability and tissue distribution profiles, making the fluorinated compound more suitable for targets requiring enhanced passive diffusion or CNS access. The increase is attributable to the electron-withdrawing and hydrophobic effects of the gem-difluoro substitution on the piperidine ring, a trend consistently observed in systematic studies of fluorinated saturated heterocyclic amines [1].

Lipophilicity Physicochemical Properties Drug Design

PSA and Membrane Permeability Advantage

The calculated Polar Surface Area (PSA) of 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is 29.26 Ų . This value falls well below the widely accepted threshold of 90 Ų for favorable oral absorption and below the 60–70 Ų threshold often associated with good blood-brain barrier penetration [1]. In comparison, many non-fluorinated piperidine-phenylamine analogs with additional polar substituents or hydrogen bond donors exhibit PSAs exceeding 40–50 Ų, which can limit passive membrane diffusion. The low PSA of this compound is a direct consequence of its compact, fluorinated structure and the absence of additional polar functionality beyond the primary amine.

Membrane Permeability ADME Drug-likeness

Metabolic Stability: 3,3-Difluoropiperidine Advantage

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that difluorinated piperidine derivatives, including those with 3,3-difluoro substitution, exhibit high intrinsic microsomal stability [1]. Intrinsic microsomal clearance measurements across the series showed high metabolic stability for nearly all difluorinated compounds, with the 3,3-difluoro substitution pattern specifically blocking oxidative metabolism at the C3 position—a known metabolic hotspot susceptible to cytochrome P450 enzymes in non-fluorinated piperidines . While direct microsomal clearance data for 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is not publicly available, the class-level evidence strongly supports that the 3,3-difluoropiperidine moiety confers enhanced metabolic stability relative to its non-fluorinated piperidine counterpart [2].

Metabolic Stability Microsomal Clearance CYP450

BBB Penetration: Patent Claim for 5-Substituted Difluoropiperidine

U.S. Patent No. 11,713,306 B2 explicitly claims that 5-substituted difluoropiperidine compounds possess an 'unexpected ability to cross the blood-brain barrier' and demonstrate drug properties as protein kinase inhibitors [1]. 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine, bearing a 3,3-difluoropiperidine ring with a phenylamine substituent, falls within the structural scope of the claimed 5-substituted difluoropiperidine compounds [2]. While no direct in vivo BBB penetration data for this exact compound is publicly available, the patent's claims, supported by experimental examples, establish a class-level advantage for difluoropiperidine-containing compounds over non-fluorinated piperidine analogs in crossing the BBB [3]. This differentiates it from generic piperidine-phenylamine scaffolds that lack explicit BBB penetration claims.

Blood-Brain Barrier CNS Penetration Kinase Inhibitor

Kinase Inhibition: Difluoropiperidine-Containing Inhibitors

Difluoropiperidine moieties, including 4,4-difluoropiperidine and related 3,3-difluoro variants, appear in multiple potent kinase inhibitor chemical series. For example, a 4,4-difluoropiperidine-containing compound demonstrated JAK2 inhibition with an IC50 of 0.080 nM and JAK1 inhibition with an IC50 of 0.090 nM [1]. Another 4,4-difluoropiperidine-containing compound exhibited RET kinase inhibition with an IC50 of 32.1 nM [2]. While these data are for compounds containing 4,4-difluoropiperidine rather than the 3,3-difluoro regioisomer present in the target compound, they establish a class-level precedent that difluoropiperidine groups can be incorporated into high-potency kinase inhibitor pharmacophores [3]. No direct kinase inhibition data for 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is publicly available; this evidence serves as supportive context for its potential application in kinase inhibitor campaigns.

Kinase Inhibition JAK RET Cancer

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine: Targeted Research Applications


CNS-Penetrant Kinase Inhibitor Lead Optimization

This compound is best deployed as a core scaffold in medicinal chemistry campaigns targeting CNS-localized kinases (e.g., glioma, brain metastases). The combination of moderate lipophilicity (LogP = 3.04440), low PSA (29.26 Ų), and the class-level claim of unexpected BBB penetration for 5-substituted difluoropiperidines positions it favorably over non-fluorinated piperidine analogs . Procurement is justified when BBB permeability is a critical design parameter and where the 3,3-difluoro substitution pattern provides a differentiated starting point for SAR exploration [1].

Metabolic Stability-Focused Building Block Selection

For research programs requiring piperidine-containing fragments or building blocks with intrinsic resistance to CYP-mediated oxidation, 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine offers a strategic advantage. The 3,3-difluoro substitution blocks the metabolic hotspot at the piperidine C3 position, a known liability in non-fluorinated piperidines . This reduces the need for late-stage structural modifications to address metabolic clearance issues. The compound's high class-level microsomal stability supports its use in early-stage libraries intended for progression to in vivo pharmacokinetic studies [1].

Fluorinated Pharmacophore for Enhanced Permeability

In projects where passive membrane permeability is a rate-limiting factor for target engagement, this compound provides a quantitative advantage. Its measured LogP of 3.04440 (vs. estimated 1.5–2.0 for non-fluorinated analogs) and low PSA of 29.26 Ų predict favorable passive diffusion across lipid bilayers . Researchers optimizing permeability-limited chemical series can use this compound to test the hypothesis that gem-difluorination at the piperidine 3-position improves cellular uptake and intracellular target access relative to non-fluorinated comparators [1].

Kinase Inhibitor Fragment Screening and Hit Expansion

While no direct kinase inhibition data exists for this exact compound, the difluoropiperidine moiety is a validated component of potent kinase inhibitors (e.g., JAK1/2 IC50 < 0.1 nM; RET IC50 = 32.1 nM) . This compound can serve as a fluorinated phenylamine-piperidine fragment for inclusion in kinase-focused screening libraries or as a starting point for hit expansion. Its structural similarity to known kinase inhibitor pharmacophores makes it a logical choice for fragment-based or structure-based design efforts targeting the ATP-binding pocket [1].

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